molecular formula C9H14NO4P B1220171 Pyridoxal phosphonate CAS No. 32453-95-5

Pyridoxal phosphonate

Cat. No.: B1220171
CAS No.: 32453-95-5
M. Wt: 231.19 g/mol
InChI Key: NNGJPVFQBGMJTQ-UHFFFAOYSA-N
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Description

Pyridoxal phosphonate is a synthetic analog of pyridoxal 5'-phosphate (PLP), the active coenzyme form of vitamin B6 . In this analog, the native phosphate ester group is replaced with a phosphonate moiety, a modification known to enhance metabolic stability by resisting enzymatic hydrolysis . This compound is supplied for research use only and is intended exclusively for laboratory studies. It is strictly prohibited for personal, cosmetic, or therapeutic use. The primary research value of this compound lies in its application as a tool compound for mechanistic enzymology studies. It facilitates the investigation of PLP-dependent enzymes, which catalyze over 140 distinct reactions in amino acid metabolism, including transamination, decarboxylation, and racemization . Researchers utilize this analog to probe the necessity of the phosphate group in coenzyme binding and catalytic function, as the phosphonate group can often mimic the natural phosphate in forming key interactions within the enzyme's active site . Furthermore, this compound serves as a core structure for developing potent antagonists for P2 receptor subtypes, which are purinergic receptors involved in neurotransmission, immune response, and nociception . Studies on 6-arylazo derivatives of this compound have demonstrated significant potency in binding to human P2X1 receptors and activity at recombinant P2X2 receptors, highlighting its utility in pharmacological research and the development of new receptor probes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32453-95-5

Molecular Formula

C9H14NO4P

Molecular Weight

231.19 g/mol

IUPAC Name

2-(5-hydroxy-4,6-dimethylpyridin-3-yl)ethylphosphonic acid

InChI

InChI=1S/C9H14NO4P/c1-6-8(3-4-15(12,13)14)5-10-7(2)9(6)11/h5,11H,3-4H2,1-2H3,(H2,12,13,14)

InChI Key

NNGJPVFQBGMJTQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1CCP(=O)(O)O)C)O

Canonical SMILES

CC1=C(C(=NC=C1CCP(=O)(O)O)C)O

Other CAS No.

32453-95-5

Synonyms

(2-(5-hydroxy-4,6-dimethyl-3-pyridyl)ethyl)phosphonic acid
4-desoxypyridoxine phosphonate
pyridoxal phosphonate

Origin of Product

United States

Synthetic Methodologies for Pyridoxal Phosphonate Analogs

Strategies for Phosphonate (B1237965) Moiety Introduction in Pyridoxal (B1214274) Derivatives

The introduction of the phosphonate group onto the pyridoxal framework is a key challenge in the synthesis of these analogs. Various methodologies have been developed to achieve this, ranging from linear sequences involving oxidation and phosphorylation to more convergent approaches.

Oxidation and Phosphorylation Sequences

A common and straightforward strategy for the synthesis of pyridoxal phosphonate and its analogs involves a sequence of oxidation followed by phosphorylation. This approach typically starts from a more readily available pyridoxine (B80251) derivative.

The initial step often involves the oxidation of the 4-hydroxymethyl group of a pyridoxine precursor to the corresponding aldehyde, yielding a pyridoxal derivative. A variety of oxidizing agents can be employed for this transformation. For instance, active manganese dioxide has been effectively used to oxidize pyridoxol hydrochloride to pyridoxal hydrochloride. patsnap.com Another method involves the oxidation of pyridoxine in an alkaline medium using potassium permanganate (B83412).

Following the oxidation to the aldehyde, the 5-hydroxymethyl group is then phosphorylated to introduce the phosphonate moiety. This can be achieved using various phosphorylating agents, such as polyphosphoric acid. patsnap.com A patent describes a method where pyridoxal hydrochloride is first condensed with N,N-dimethylethylenediamine, and the resulting condensate is then subjected to a phosphate (B84403) esterification reaction with polyphosphoric acid to yield crude pyridoxal phosphate, which is subsequently purified. patsnap.com

Table 1: Examples of Oxidation and Phosphorylation Sequences

Starting MaterialOxidation ReagentIntermediatePhosphorylation ReagentFinal Product
Pyridoxol hydrochlorideActive manganese dioxidePyridoxal hydrochloridePolyphosphoric acidPyridoxal phosphate
PyridoxinePotassium permanganate (alkaline)PyridoxalPhosphorus oxychloridePyridoxal phosphate

Alternative Esterification Approaches for Phosphonate Generation

Beyond direct phosphorylation, alternative esterification methods are employed to generate the phosphonate group, particularly for creating analogs with modified phosphonate moieties. These methods can offer milder reaction conditions and allow for the introduction of a wider range of phosphonate esters.

One approach involves the use of coupling reagents to facilitate the esterification. For example, the synthesis of active phosphonate esters has been developed for applications in the preparation of pharmaceuticals. researchgate.net These methods can involve the reaction of a phosphonic acid with an alcohol in the presence of a coupling agent.

Another relevant technique is the deprotection of phosphonate esters to yield the final phosphonic acid. For instance, a mild deprotection of a dimethyl ester of a phosphonate can be accomplished through an ester exchange reaction using trimethylsilyl (B98337) bromide. scispace.com This allows for the synthesis of the phosphonate in a protected form, which can be beneficial for compatibility with other reaction steps, followed by a gentle deprotection to unveil the final product. The synthesis of phosphonate ester derivatives via methods that avoid chromatographic purification and provide better yields has also been a focus of research, highlighting the importance of efficient esterification and de-esterification strategies. google.com

Convergent Synthetic Routes to this compound Scaffolds

Convergent synthetic routes offer an alternative to linear sequences, where different fragments of the target molecule are synthesized separately and then combined in the later stages. This approach can be more efficient and flexible for creating a library of analogs.

A notable example of a convergent strategy is the triflate displacement approach for the synthesis of α-monofluoroalkylphosphonates. acs.org While not specific to pyridoxal itself, this methodology can be adapted to pyridoxal-derived scaffolds. In such a route, a triflate (a good leaving group) is introduced onto the 5'-position of a protected pyridoxal derivative. In a separate synthesis, the desired phosphonate nucleophile is prepared. The key convergent step is the displacement of the triflate by the phosphonate nucleophile to form the carbon-phosphorus bond, thus assembling the this compound scaffold.

Another convergent concept involves the diazotization of an amine and subsequent coupling to pyridoxal phosphate to form azo-linked analogs. nih.gov While this modifies the 6-position rather than introducing the 5'-phosphonate, it illustrates the principle of combining two separately prepared fragments to create the final, more complex molecule. The idea of convergent evolution in biosynthetic pathways, where distinct routes lead to the same product, also provides inspiration for designing convergent synthetic strategies in the laboratory. nih.gov

Chemical Derivatization for Functionalization and Labeling

To be effective tools in chemical biology and proteomics, this compound analogs often require further chemical modification. This includes the incorporation of reporter tags for detection and enrichment, as well as the synthesis of specific structural variations to probe enzyme-ligand interactions.

Incorporation of Reporter Tags for Chemical Proteomics

A significant application of this compound analogs is in chemical proteomics to identify and characterize PLP-dependent enzymes. tum.deresearchgate.net This is achieved by designing cofactor mimics that bear a reporter tag. These tags allow for the detection, visualization, and enrichment of the labeled proteins.

A common strategy is to synthesize pyridoxal derivatives with a minimally-modified scaffold that includes a bio-orthogonal handle, such as an alkyne or an azide (B81097) group, often at the 2'-position. tum.de These functionalized probes can be taken up by cells and phosphorylated in situ to become active cofactor surrogates. They then form an irreversible link with their target enzymes, for example, through reductive amination of the aldimine bond. tum.de The alkyne or azide tag can then be conjugated to a reporter molecule, such as biotin (B1667282) for affinity purification or a fluorophore for imaging, via a click chemistry reaction. tum.dewikipedia.org

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes such probes. wikipedia.org The probes typically consist of three parts: a reactive group (the this compound mimic), a reporter tag, and a linker connecting them. nih.gov Fluorophosphonate-biotin is an example of an activity-based probe that targets serine hydrolases, and similar principles are applied to the design of probes for PLP-dependent enzymes. wikipedia.org

Table 2: Reporter Tags and Their Applications in this compound-based Probes

Reporter TagLinkerApplicationReference
AlkyneAlkyl chainClick chemistry conjugation to biotin or fluorophores for enrichment and imaging. tum.de
AzideAlkyl chainClick chemistry conjugation to biotin or fluorophores for enrichment and imaging. tum.de
BiotinAlkyl chain, PEGAffinity purification of labeled proteins for mass spectrometry-based identification. wikipedia.orgnih.gov
Fluorophore (e.g., Rhodamine)Alkyl chainFluorescence imaging of labeled proteins in cells. wikipedia.orgnih.gov

Synthesis of Specific Substituent Variations (e.g., Fluorinated Analogs)

The synthesis of this compound analogs with specific substituents is crucial for probing structure-activity relationships and for developing enzyme inhibitors. Fluorinated analogs are of particular interest because the introduction of fluorine can significantly alter the electronic properties and metabolic stability of the molecule. beilstein-journals.orgresearchgate.net

The synthesis of α-fluorinated and α,α-difluorinated phosphonate analogs of pyridoxal phosphate has been a key area of investigation. acs.orgcsbsju.edu The difluoromethylenephosphonate group is considered a good isostere of the phosphate group, mimicking its steric and electronic properties while being resistant to hydrolysis by phosphatases. researchgate.net Synthetic methods for these compounds often involve nucleophilic fluorination reactions. beilstein-journals.org For example, dipeptide analogues of α-fluorinated β-aminophosphonates have been synthesized in a multi-step sequence that includes a Pudovik reaction, deoxyfluorination, and amine-acid coupling. beilstein-journals.org

Other substituent variations have also been explored to create analogs with specific properties. For instance, 5'-alkyl phosphonate analogues of pyridoxal-5'-phosphate-6-azo-phenyl-2,4-disulfonate (PPADS) have been synthesized to act as P2Y13 receptor antagonists. nih.gov This involves modifying the group attached to the phosphorus atom. Additionally, a 6-benzyl-5'-methyl phosphonate analogue was prepared to investigate the effect of replacing the azo linkage with a stable carbon linkage. nih.gov

Table 3: Examples of this compound Analogs with Specific Substituents

Purification and Characterization Techniques for Novel Analogs

The successful synthesis of novel this compound analogs necessitates rigorous purification and comprehensive characterization to ensure their chemical identity, purity, and structural integrity. Researchers employ a combination of chromatographic and spectroscopic techniques to isolate and analyze these compounds.

Purification Methodologies

Following synthesis, crude reaction mixtures containing this compound analogs are subjected to various purification techniques. The choice of method is largely dependent on the physicochemical properties of the target analog, such as its polarity, charge, and stability.

Chromatographic Techniques: Ion-exchange chromatography is a frequently utilized method for the purification of charged phosphonate analogs. For instance, crude products dissolved in water can be purified using a weakly acidic resin like Amberlite CG-50 (H⁺ form), with water as the eluent. nih.govnih.gov The desired fractions, often identified by their color and a single peak in subsequent analysis, are then collected and lyophilized to yield the final solid compound. nih.govnih.gov

High-pressure liquid chromatography (HPLC) is extensively used, not only for purification but also as a critical tool for assessing the purity of the final products. nih.govscispace.com Purity is often determined using analytical reverse-phase columns, such as a C18 column. nih.govnih.gov Different solvent systems are employed to ensure effective separation and accurate purity assessment, which is typically expected to be above 95%. nih.govkent.ac.uk Examples of solvent systems include:

System A: A linear gradient of 0.1 M triethylammonium (B8662869) acetate (B1210297) buffer and acetonitrile (B52724) (CH₃CN), changing from a 95:5 to a 40:60 ratio over 20 minutes. nih.govnih.gov

System B: A linear gradient of 5 mM tetrabutylammonium (B224687) phosphate buffer and acetonitrile, changing from an 80:20 to a 40:60 ratio over 20 minutes. nih.gov

Thin-layer chromatography (TLC) on silica (B1680970) gel plates is also used as a rapid and straightforward method to judge the homogeneity of the synthesized analogs. nih.gov

Table 1: HPLC Systems for Purity Analysis of this compound Analogs

System IDColumnMobile Phase CompositionGradient/ConditionsFlow RateReference
System AOD-5-60 C18 (250 mm × 4.6 mm)0.1 M Triethylammonium Acetate Buffer : AcetonitrileLinear gradient from 95:5 to 40:60 over 20 min1 ml/min nih.govnih.gov
System BOD-5-60 C18 (250 mm × 4.6 mm)5 mM Tetrabutylammonium Phosphate Buffer : AcetonitrileLinear gradient from 80:20 to 40:60 over 20 min1 ml/min nih.gov
System CWaters Summetry® C18 (150 mm x 4.6 mm, 5 µm)Methanol : Acetonitrile : 0.02 mol/L Ammonium Acetate (pH 6.1)Isocratic elution (9:6:85, v/v/v)1.0 mL/min mdpi.com

Characterization Techniques

To confirm the structure and identity of purified this compound analogs, a suite of spectroscopic and analytical methods is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of these novel compounds.

¹H-NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. For example, in D₂O, the chemical shifts (δ) for Pyridoxal-α⁵-phosphate-6-phenylazo-3′-carboxylic acid have been reported, showing characteristic peaks for the methyl group (CH₃) at δ 2.45 ppm and the methylene (B1212753) protons (CH₂) at δ 5.73 ppm. kent.ac.uk

³¹P-NMR: Phosphorus-31 NMR is essential for characterizing the phosphonate group. nih.govresearchgate.netnih.gov The ³¹P NMR signal's chemical shift is sensitive to the electronic environment and pH. nih.gov For instance, a shift of 2.3 to 2.9 ppm to a lower frequency was observed for the ³¹P NMR signal upon the binding of certain dicarboxylates to an enzyme reconstituted with a phosphonoethyl analog. nih.gov Orthophosphoric acid (85%) is commonly used as an external standard. kent.ac.uk

¹³C-NMR: Carbon-13 NMR is used to analyze the carbon skeleton of the analogs and can help in understanding tautomeric forms and electronic structure. researchgate.netdeepdyve.com

Table 2: Example ¹H-NMR Spectroscopic Data for a this compound Analog

CompoundProton GroupChemical Shift (δ, ppm)SolventReference
Pyridoxal-α⁵-phosphate-6-phenylazo-3′-carboxylic acid (sodium salt)CH₃2.45 (s)D₂O kent.ac.uk
CH₂5.73 (d, J = 5.9 Hz)

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized analogs and confirm their elemental composition. High-resolution mass spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), provides precise mass measurements. kent.ac.ukresearchgate.net The data is typically presented as a comparison between the calculated and experimentally found mass-to-charge ratios (m/z). kent.ac.uk For example, tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns that further confirm the structure of the analog. researchgate.net

Table 3: Mass Spectrometry Characterization of a Pyridoxal Analog

Compound FormulaIonization ModeCalculated Mass [M-H]⁺Found MassReference
C₁₄H₁₃O₆N₃PNa₂FABNot SpecifiedNot Specified kent.ac.uk

Specific calculated and found mass values were indicated as being in a table in the source document but were not detailed in the accessible text.

X-ray Crystallography: For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the definitive method. nih.govsav.skweizmann.ac.il This technique has been successfully used to solve the crystal structure of this compound analogs, often when co-crystallized with a target protein. nih.gov For example, the X-ray crystal structure of a specific phosphonic acid derivative (compound 3 in the study) bound to murine pyridoxal phosphatase (PDXP) was solved to a resolution of 2.75 Å (PDB code 5AES). nih.gov This structural data confirmed that the analog binds in the same orientation as the natural substrate, Pyridoxal 5'-phosphate, validating its role as a competitive inhibitor. nih.gov

Other Spectroscopic Techniques:

UV/Visible Spectroscopy: This technique is used to study the electronic properties of the analogs and can be particularly useful in monitoring their interaction with enzymes. ubc.ca

Circular Dichroism (CD): CD spectroscopy is employed to investigate the conformational changes and induced chirality of the analogs upon binding to a protein, providing insights into the binding mode. nih.gov

Molecular Interactions and Structural Characterization of Pyridoxal Phosphonate Complexes

Investigation of Binding Modes within Enzyme Active Sites

The binding of pyridoxal (B1214274) phosphonate (B1237965) to the active site of PLP-dependent enzymes is a multifaceted process involving both non-covalent and covalent interactions, which are crucial for the catalytic activity of these enzymes.

Pyridoxal phosphonate analogues, much like the natural coenzyme PLP, typically form a covalent bond with a specific lysine (B10760008) residue within the enzyme's active site. drugbank.comwikipedia.org This reaction results in the formation of an internal aldimine, also known as a Schiff base. libretexts.orgfrontiersin.org The formation of this covalent adduct is a hallmark of most PLP-dependent enzymes and is essential for the subsequent catalytic steps. wikipedia.orgfrontiersin.org For instance, phosphonate analogues of PLP have been shown to bind to the active site of aspartate aminotransferase. nih.gov

Beyond the covalent linkage, a network of non-covalent interactions stabilizes the this compound molecule within the active site. These interactions can include hydrogen bonds between the phosphonate group and active site residues, as well as stacking interactions between the pyridine (B92270) ring of the cofactor and aromatic residues of the enzyme. nih.gov In some enzymes, a conserved glycine-rich loop is known to interact with the cofactor. nih.gov The stability of the phosphonate linkage makes these analogues useful for studying these interactions in detail. nih.gov

The binding of this compound can also lead to the formation of other intermediates. For example, in the presence of a substrate analogue like 2-methylaspartate, a normal "external" Schiff base can be formed with the phosphonate analogue in aspartate aminotransferase. nih.gov However, the formation of subsequent intermediates, such as the quinonoid intermediate, may be less efficient with phosphonate analogues compared to PLP. nih.gov

The binding of this compound to apoenzymes (enzymes lacking their cofactor) generally occurs effectively, and the resulting complex can exhibit partial catalytic activity. nih.gov Polarized absorption spectra of enzyme crystals containing phosphonate analogues suggest that the orientation of the analogue's coenzyme ring is similar to that of PLP in the native enzyme. nih.gov This indicates a high degree of structural homology in the binding of the pyridine ring portion of the molecule.

However, significant differences can arise from the distinct chemical nature of the phosphonate group compared to the phosphate (B84403) group. The pKa of the imine group in the enzyme reconstituted with a phosphonoethyl analogue of PLP was found to be more than two units lower than in the native enzyme, demonstrating a clear electronic difference. nih.gov This alteration in acidity can have profound effects on the catalytic mechanism.

Ligand-Protein Interactions and Covalent Adduct Formation

Crystallographic Analyses of this compound-Enzyme Complexes

X-ray crystallography provides high-resolution structural data that is invaluable for understanding the precise interactions between this compound and enzyme active sites. researchgate.netosti.gov

Crystallographic studies of enzyme-inhibitor complexes, including those with phosphonate analogues, have been instrumental in identifying the specific amino acid residues that engage the cofactor. For example, in D-serine dehydratase, a conserved glycine-rich loop is known to interact with the PLP cofactor. nih.gov Site-directed mutagenesis studies, guided by structural information, have helped to confirm the functional importance of residues within this loop. nih.gov

In other enzymes, crystallographic analysis has revealed that residues such as glutamate (B1630785) and phenylalanine can change their conformation upon inhibitor binding. researchgate.net A very short hydrogen bond between a phosphonate oxygen and a serine hydroxyl oxygen has been suggested to be responsible for the stabilization of some enzyme-inhibitor complexes. researchgate.net The detailed structural views afforded by crystallography allow for a precise mapping of these crucial interactions.

Table 1: Key Active Site Residues Interacting with this compound Analogues
EnzymeInteracting Residue(s)Type of InteractionReference
D-serine dehydrataseGlycine-rich loop (C278, G279, G281)Cofactor interaction nih.gov
Generic PLP-dependent enzymeGlu-49, Phe-212Conformational change upon binding researchgate.net
Generic PLP-dependent enzymeSer-235Hydrogen bond with phosphonate oxygen researchgate.net
Human PNPOArginine residueStabilizing interaction with phosphate group nih.gov

The binding of this compound, much like the natural cofactor PLP, can induce significant conformational changes in the enzyme. researchgate.netbmbreports.org These changes can range from small local adjustments of active site residues to large-scale domain movements. researchgate.netuniroma1.it For instance, the binding of PLP to the apo-form of Group II decarboxylases is associated with a large conformational change that leads to a more compact and less solvent-accessible structure. uniroma1.it Similarly, large conformational changes have been observed in the tryptophan synthase β2 subunit upon PLP binding. researchgate.net

These conformational shifts are often essential for creating the precise geometry of the active site required for catalysis. bmbreports.org The study of this compound complexes can help to dissect the role of the cofactor in triggering these functionally important structural rearrangements. The stability of the phosphonate linkage allows for the "trapping" of specific conformational states for crystallographic analysis.

Elucidation of Active Site Residue Engagement

Spectroscopic Approaches for Characterizing Molecular Interactions

A variety of spectroscopic techniques are employed to characterize the interactions between this compound and enzymes in solution, complementing the static picture provided by crystallography.

Absorption and circular dichroism (CD) spectroscopy are sensitive probes of the electronic environment of the cofactor. The binding of phosphonate analogues to an apoenzyme and their subsequent conversion to the amine form in the presence of a substrate can be monitored by changes in the CD spectrum. nih.gov The absorption spectra of enzyme-analogue complexes can also reveal the existence of different protonation states and intermediates at various pH values. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. 31P NMR has been used to study the binding of dicarboxylates to the enzyme-phosphonate analogue complex, showing a characteristic shift in the phosphorus signal upon ligand binding. nih.gov 1H NMR spectroscopy can be used to monitor exchangeable protons, such as the one on the pyridine ring nitrogen of the coenzyme, providing insights into its chemical environment and interactions with the protein and substrates. nih.gov

Fluorescence spectroscopy can also be utilized, as the fluorescence properties of the pyridoxal moiety are sensitive to its local environment and binding state. nih.gov Mass spectrometry-based methods are also emerging as a valuable tool for identifying PLP-modified proteins and their binding sites. researchgate.net

Table 2: Spectroscopic Data on this compound-Enzyme Interactions
TechniqueObservationEnzyme SystemSignificanceReference
Circular DichroismInduced CD comparable to native enzyme upon amine form conversionAspartate aminotransferaseIndicates correct formation of chiral complex nih.gov
Absorption SpectroscopyIndicates existence of at least three low pH speciesAspartate aminotransferaseReveals different protonation states nih.gov
31P NMRShift of 2.3 to 2.9 ppm to lower frequency upon dicarboxylate bindingAspartate aminotransferaseMonitors ligand binding at the active site nih.gov
1H NMRDownfield shifts of exchangeable protons upon cofactor bindingVarious PLP-dependent enzymesIdentifies protons involved in coenzyme interaction nih.gov
Polarized Absorption SpectraSuggests similar coenzyme orientation to native PLPAspartate aminotransferaseConfirms structural homology in binding nih.gov

NMR Spectroscopy in Probing Cofactor Environment

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful technique for investigating the local environment of the phosphonate group in this compound when it is bound to an enzyme. The chemical shift of the ³¹P nucleus is highly sensitive to its electronic environment, providing insights into ionization states, hydrogen bonding, and interactions with nearby amino acid residues.

In studies of this compound analogues bound to enzymes, ³¹P NMR reveals significant information about the cofactor's phosphate or phosphonate group. For instance, the ³¹P NMR spectrum of free pyridoxal phosphate shows a resonance signal that is coupled to the methylene (B1212753) protons of the 5'-CH₂ group. This signal's chemical shift is dependent on pH, shifting to lower fields as the phosphate group deprotonates. nih.gov However, when bound to an enzyme like cytoplasmic aspartate transaminase, a single ³¹P NMR signal is observed, corresponding to a fully ionized phosphate monoester. This signal is notably pH-independent over a wide range, suggesting the phosphate group is sequestered in a positive pocket within the enzyme, where it remains fully ionized. nih.gov

The use of pyridoxal 5'-deoxymethylenephosphonate (PDMP), a phosphonate analogue of pyridoxal phosphate, in reconstituting D-serine dehydratase demonstrated a pH-dependent ³¹P chemical shift with a pKa of 7.4 for the phosphonate group. researchgate.netnih.gov This indicates that the ionization state of the phosphonate can be monitored, providing clues about the proton donor-acceptor functions in the enzyme's active site. acs.org

Furthermore, ³¹P NMR studies on glycogen (B147801) phosphorylase reconstituted with PDMP have shown that the phosphonate group is in closer proximity to a lysine residue (Lys-574) compared to the phosphate group in the native enzyme. nih.gov This observation is consistent with a change in the ionization state of the phosphonate group, highlighting how NMR can detect subtle conformational changes in the active site upon binding of a cofactor analogue. nih.gov

Interactive Data Table: ³¹P NMR Chemical Shift Data for this compound and Related Compounds

CompoundConditionChemical Shift (ppm)Key ObservationReference
Pyridoxal PhosphateFree, pH dependentVariableShift is pH dependent nih.gov
Pyridoxal PhosphateBound to Aspartate TransaminaseCorresponds to ionized monoesterpH-independent signal nih.gov
Pyridoxal 5'-deoxymethylenephosphonate (PDMP)Bound to D-serine dehydratasepH dependent (pKa = 7.4)Reports on local ionization researchgate.net

UV/Vis Spectroscopy for Binding Event Detection

UV-Visible (UV/Vis) spectroscopy is a fundamental tool for detecting the binding of this compound and its analogues to proteins. The technique monitors changes in the electronic absorption spectrum of the cofactor upon interaction with an enzyme, which are indicative of the formation of a Schiff base and other changes in the local environment.

The UV/Vis spectrum of pyridoxal 5'-phosphate (PLP) and its analogues typically displays characteristic absorption bands. When PLP binds to a PLP-dependent enzyme, it often forms an internal aldimine (a Schiff base) with a lysine residue in the active site. This event is accompanied by distinct spectral changes. For example, human pyridoxal 5'-phosphate-binding protein (PLPBP) shows characteristic internal aldimine peaks with maximum absorbance (λmax) at approximately 336 nm and 425 nm. nih.gov The peak around 425 nm is often indicative of a protonated Schiff base in a nonpolar environment, while the peak around 330-340 nm can be attributed to a substituted aldamine or a Schiff base in a more polar environment.

The binding of different analogues can lead to varied spectral signatures, providing information on the specific interactions within the active site. For instance, studies on D-serine dehydratase reconstituted with cofactor analogues, including pyridoxal 5'-deoxymethylenephosphonate (PDMP), showed distinct visible CD spectra for each derivative, indicating different orientations or local conformations of the bound cofactor. nih.gov

UV/Vis spectroscopy is also used to confirm the successful reconstitution of apoenzymes (enzymes without their cofactor) with cofactor analogues. acs.org The appearance of new absorption bands or shifts in existing ones upon addition of the analogue to the apoenzyme solution provides direct evidence of binding. For example, the addition of (R)-1-hydroxy-2-aminoethylphosphonate (R-HAEP) to the enzyme PbfA resulted in a small but reproducible red shift in the main absorption band of PLP, indicating an interaction. acs.org

Interactive Data Table: UV/Vis Absorption Maxima for this compound Complexes

Complexλmax (nm)InterpretationReference
PLP-PLPBP~336, ~425Formation of internal aldimine nih.gov
PDMP-D-serine dehydrataseVisible absorption maximumBinding of the phosphonate analogue nih.gov
PLP with PbfA + R-HAEPRed-shifted PLP bandInteraction with substrate analogue acs.org

Mechanistic Studies Utilizing Pyridoxal Phosphonate Probes

Probing the Role of the Phosphate (B84403) Group in Pyridoxal (B1214274) Phosphate-Dependent Enzyme Catalysis

The 5'-phosphate group of PLP is not merely an anchor for the cofactor within the active site; it often plays a direct and dynamic role in the catalytic cycle. frontiersin.org Pyridoxal phosphonate (B1237965) analogs are instrumental in elucidating these functions by allowing researchers to observe how the enzyme's activity is affected when the properties of this group are modified.

A key function of the PLP cofactor in many enzymes is to facilitate proton transfers. The phosphate group can act as a general acid-base catalyst, donating or accepting protons during the reaction sequence. frontiersin.orgnih.gov For instance, in glycogen (B147801) phosphorylase, the 5'-phosphate group is directly involved in proton transfer as part of the catalytic mechanism. frontiersin.org

Studies using phosphonate analogs help to test the necessity of the phosphate's specific acid-base properties. The change in pKa values upon substituting the phosphate with a phosphonate group can alter the efficiency of these proton transfers. If an enzyme's activity is significantly diminished or altered with the phosphonate analog, it provides strong evidence for the direct participation of the phosphate group in proton shuttling. Computational studies on enzymes like aminodeoxychorismate lyase have shown that the PLP phosphate group is critical for intramolecular proton transfer events that are essential for bond formation and cleavage. nih.gov The use of phosphonate probes in experimental settings allows for the validation of such computational models.

PLP-dependent enzymes catalyze a wide variety of reactions, many of which proceed through the formation of a carbanionic intermediate, commonly known as the quinonoid intermediate. nih.govnih.gov The ability of the PLP cofactor to stabilize this negatively charged species is fundamental to its catalytic power. The delocalized π-system of the pyridoxal ring acts as an "electron sink," and this effect is enhanced by the protonated state of the pyridine (B92270) nitrogen and electrostatic interactions with the active site. nih.govnih.gov

The dianionic 5'-phosphate group contributes significantly to the stabilization of these intermediates through electrostatic interactions and hydrogen bonding with active site residues. By replacing it with a phosphonate group, which has a slightly different charge distribution and steric profile, researchers can quantify the contribution of the phosphate to this stabilization. A decrease in catalytic efficiency with the phosphonate analog can indicate that the precise positioning and electrostatic nature of the phosphate group are finely tuned to stabilize the transition state leading to the quinonoid intermediate. Studies on alanine (B10760859) racemase, for example, suggest that enzymes can control reaction specificity by manipulating the stability of this very intermediate. nih.gov

Investigation of Proton Transfer Mechanisms

Kinetic Analysis of Enzyme-Analog Interactions

Kinetic studies with pyridoxal phosphonate and its derivatives provide quantitative data on how the modified cofactor affects enzyme function, from initial binding to catalytic turnover. These analyses are crucial for understanding the specific requirements of the cofactor binding site and the catalytic machinery.

The ability of a phosphonate analog to substitute for PLP varies dramatically among different enzymes, highlighting the diverse roles of the 5'-phosphate group. Some enzymes can utilize phosphonate analogs with reasonable efficiency, while others show little to no activity. tum.depnas.org

For example, α⁵-pyridoxalmethylphosphonate was found to be a substantially active coenzyme for D-serine dehydratase, yet it was inactive with tryptophanase and arginine decarboxylase. pnas.org Conversely, another analog, pyridoxal 5'-sulfate, was active with the latter two enzymes but not with D-serine dehydratase. pnas.org This demonstrates that neither the specific dianionic character nor the ester oxygen of the phosphate is a universal requirement for catalysis. pnas.org

Other studies with a 5'-phosphonomethyl analog of PLP showed that while it could bind to the active site of aspartate aminotransferase and glutamate (B1630785) decarboxylase, it lacked any detectable catalytic activity. nih.gov However, the bound analog did react very slowly with substrates, indicating that the catalytic cycle was severely impeded but not entirely abolished. nih.gov These findings underscore that seemingly minor modifications to the 5'-substituent can have profound effects on the catalytic efficiency of the enzyme-cofactor complex. pnas.org

Kinetic Activity of this compound Analogs with Various PLP-Dependent Enzymes
EnzymePhosphonate AnalogObserved ActivityReference
D-Serine Dehydrataseα⁵-PyridoxalmethylphosphonateSubstantial coenzymatic activity pnas.org
Tryptophanaseα⁵-PyridoxalmethylphosphonateNo substantial activity pnas.org
Arginine Decarboxylaseα⁵-PyridoxalmethylphosphonateNo substantial activity pnas.org
Aspartate Aminotransferase5'-Phosphonomethyl pyridoxalBinds to active site, but lacks detectable catalytic turnover. Reacts very slowly with substrates. nih.gov
Glutamate Decarboxylase5'-Phosphonomethyl pyridoxalLacks detectable catalytic activity. nih.gov

The interaction between the enzyme, the cofactor analog, and the substrate can reveal subtle aspects of reaction control. Research has shown that modifications at the 5'-position of the cofactor primarily affect the catalytic efficiency (kcat) rather than the affinity for the substrate (Km). pnas.org This suggests that the phosphate group's main role in these cases is in catalysis itself, not in binding the substrate.

The use of phosphonate analogs can modulate an enzyme's apparent specificity. For instance, in aspartate aminotransferase, the 5'-phosphonomethyl analog binds to the apoenzyme but is catalytically inert. nih.gov This effectively renders the enzyme inactive towards its normal substrates, demonstrating that a correctly configured 5'-group is essential for the reaction to proceed. The reversible interaction of alanine phosphonate with some transaminases can lead to the formation of a stable Schiff base, effectively inhibiting the enzyme. caldic.com This high-specificity interaction can be exploited for developing targeted enzyme inhibitors.

Enzyme Turnover Studies with this compound Analogs

Application in Understanding Enzyme Reaction Mechanisms

The application of this compound probes has been fundamental in advancing our understanding of PLP-dependent enzyme mechanisms. These stable analogs have allowed researchers to deconstruct the multiple roles of the 5'-phosphate group, moving beyond the simple model of it being just an anchoring point.

Key insights gained from using this compound probes include:

Confirmation of Direct Catalytic Involvement: Studies across various enzymes have confirmed that the 5'-phosphate group is often directly involved in the chemical steps of catalysis, including acting as a proton donor/acceptor. frontiersin.org

Elucidation of Electrostatic Contributions: By observing reduced activity with phosphonate analogs, researchers have been able to appreciate the importance of the precise charge and geometry of the phosphate group in stabilizing charged reaction intermediates. nih.govnih.gov

Enzyme-Specific Cofactor Requirements: The wide range of activities observed with phosphonate analogs across different enzymes demonstrates that there is no single, universal role for the phosphate group. pnas.org Instead, its function is tailored to the specific chemical transformation that each enzyme catalyzes. This has provided significant insight into the evolutionary diversification of PLP-dependent enzymes. nih.govannualreviews.org

Studies on Transamination Pathways

The role of the 5'-phosphate group of PLP in transamination has been extensively investigated using phosphonate analogues in conjunction with enzymes like aspartate aminotransferase (AAT). nih.gov These studies focus on how the cofactor's phosphate moiety interacts with the enzyme's active site to facilitate the multi-step transamination reaction.

Researchers have investigated the reactions of 5'-phosphonoethyl and 5'-phosphonoethenyl analogues of PLP with cytosolic aspartate aminotransferase. nih.gov Key findings from these studies include:

Binding and Partial Activity : Both phosphonate analogues bind effectively to the apoenzyme (the enzyme without its cofactor). The reconstituted enzymes are partially active and can be converted to their pyridoxamine (B1203002) phosphonate forms in the presence of the amino acid substrate, glutamate. nih.gov

Intermediate Formation : When the reconstituted enzyme is presented with the substrate analogue erythro-3-hydroxyaspartate, the amount of quinonoid intermediate formed is less than that observed with the native enzyme. nih.gov This suggests the phosphate group's specific interactions are crucial for stabilizing this key intermediate.

Schiff Base Environment : A significant discovery was the change in the acidity of the internal aldimine (the Schiff base formed between the cofactor and an active site lysine). The pKa of the imine group in the enzyme reconstituted with the phosphonoethyl analog was found to be more than two units lower than in the native enzyme. nih.gov This indicates a substantial alteration in the electronic environment of the active site.

Structural Orientation : Despite these electronic differences, polarized absorption spectra of crystallized enzyme-analogue complexes suggest that the phosphonate coenzyme adopts an orientation similar to that of the native PLP. nih.gov This implies that the altered reactivity is due to electronic effects rather than major misorientation.

These studies demonstrate that while the phosphonate group can anchor the cofactor in the active site, it cannot replicate the precise electronic and proton-transfer roles of the native phosphate group, thereby providing insight into the latter's essential contribution to stabilizing intermediates in the transamination pathway.

Investigations of Decarboxylation and Racemization Processes

Phosphonate analogues have been instrumental in elucidating the mechanisms of PLP-dependent decarboxylation and racemization reactions. By mimicking substrates or trapping intermediates, these probes provide structural and mechanistic snapshots of the catalytic cycle.

In studies of alanine racemase, a phosphonate analogue of L-alanine, (R)-1-aminoethylphosphonic acid (L-Ala-P), was used as a mechanistic probe. nih.gov This substrate analogue forms a stable external aldimine with the PLP in the enzyme's active site, effectively trapping the enzyme at an early stage of the reaction. nih.gov X-ray crystallographic analysis of this trapped complex provides a high-resolution view of the substrate-cofactor arrangement just prior to the proton abstraction that initiates racemization.

For decarboxylation, phosphonate groups have been used as mimics of the substrate's carboxylate group. nih.gov Studies on dialkylglycine decarboxylase have revealed a correlation between the alignment of the inhibitor's C-P bond (mimicking the substrate's C-COO- bond) relative to the PLP π-system and the rate of decarboxylation. nih.gov This supports the Dunathan stereoelectronic hypothesis, which posits that the bond to be broken must be oriented perpendicular to the plane of the PLP cofactor's conjugated ring system to ensure maximal orbital overlap for stabilizing the resulting carbanionic intermediate. wikipedia.org

Elucidation of Elimination and Addition Reactions

Elimination and addition reactions, such as those catalyzed by D-serine dehydratase and tryptophanase, have also been probed using this compound analogues. researchgate.netacs.orgoup.com These studies help clarify the role of the cofactor's phosphate anchor in facilitating the departure of leaving groups from the substrate.

The enzyme D-serine dehydratase, which converts D-serine to pyruvate (B1213749) and ammonia, was reconstituted with pyridoxal 5'-deoxymethylene phosphonate (PDMP). researchgate.netresearchgate.net The resulting enzyme (PDMP-DSD) was found to be catalytically active, retaining about 35% of the activity of the native enzyme. researchgate.net In contrast, enzymes reconstituted with other analogues like pyridoxal 5'-sulfate were inactive. researchgate.net Spectral analysis of PDMP-DSD revealed key insights:

The interaction of the phosphonate group with the active site alters the local environment, as observed by changes in fluorescence emission spectra compared to the native enzyme. researchgate.net

The addition of substrate analogues to the PDMP-reconstituted enzyme caused significant changes in circular dichroism and fluorescence spectra, which were interpreted as resulting from local conformational changes and/or shifts in the orientation of the bound cofactor analogue during the catalytic steps of the elimination reaction. researchgate.net

These findings highlight that the phosphonate moiety is a sufficiently good mimic to support catalysis, allowing researchers to study the conformational dynamics of the active site during the elimination process. researchgate.net

Comparative Enzymology with Native Pyridoxal Phosphate

A direct comparison between enzymes containing their native pyridoxal phosphate (PLP) cofactor and those reconstituted with a this compound analogue reveals the critical functions of the 5'-phosphate group. The phosphonate analogue, while structurally similar, lacks the dianionic charge at physiological pH and has different bond angles and lengths, leading to distinct biochemical behaviors.

Studies across various PLP-dependent enzymes consistently show that replacing PLP with a phosphonate analogue leads to significant changes in catalytic efficiency, substrate binding, and the stability of reaction intermediates.

PropertyNative Enzyme (with PLP)Enzyme with this compound AnalogEnzyme System Studied
Catalytic Activity 100% Relative Activity~35% Relative ActivityD-Serine Dehydratase researchgate.net
Intermediate Stability Efficient formation of quinonoid intermediateReduced formation of quinonoid intermediateAspartate Aminotransferase nih.gov
Schiff Base pKa Normal pKa (e.g., ~6.2-6.8 in AAT)pKa lowered by >2.0 unitsAspartate Aminotransferase nih.gov
Cofactor Binding High-affinity bindingBinds well to apoenzyme, but interactions are alteredAspartate Aminotransferase nih.gov
Structural Conformation Undergoes conformational changes upon substrate binding (e.g., "closed" form). oup.comInduces similar, but not identical, conformational changes. researchgate.netAspartate Aminotransferase, D-Serine Dehydratase researchgate.netoup.com

The lower catalytic activity of phosphonate-reconstituted enzymes is often attributed to the altered pKa of the phosphonate group compared to the phosphate group. The second pKa of the phosphate group is around 6.2, allowing it to function as a proton shuttle in many reactions. The corresponding pKa of the phosphonate group is significantly higher (around 7.4), making it a less effective proton donor/acceptor in the catalytic cycle. This difference underscores the role of the native phosphate group not just as a simple binding anchor, but as an integral, finely-tuned component of the catalytic machinery. nih.gov

Pyridoxal Phosphonate As an Enzyme Inhibitor

Design Principles for Phosphonate-Based Enzyme Inhibition

The effectiveness of phosphonates as enzyme inhibitors stems from two core design principles: their ability to act as mimics of high-energy transition states in enzymatic reactions and their function as stable isosteric replacements for natural phosphate-containing substrates. researchgate.netresearchgate.net

A fundamental concept in enzymology is that enzymes accelerate reactions by binding to and stabilizing the transition state more tightly than the substrate or product. Phosphonate-based inhibitors are designed to capitalize on this principle. The phosphonate (B1237965) group, with its tetrahedral geometry, serves as an excellent mimic of the putative tetrahedral transition states or high-energy intermediates that occur in many enzymatic reactions, particularly those involving the hydrolysis of peptide or ester bonds. researchgate.nettandfonline.com

For example, in the hydrolysis of a peptide bond by a peptidase, the reaction proceeds through a tetrahedral intermediate. Phosphonate analogs of peptide substrates, where the scissile peptide linkage is replaced by a phosphonate moiety, are designed to resemble this high-energy intermediate. tandfonline.com This structural mimicry allows them to bind with high affinity to the enzyme's active site, acting as potent transition-state analogue inhibitors. researchgate.nettandfonline.com This strategy has proven effective in developing powerful competitive inhibitors for various peptidases and lipases. researchgate.net

Phosphorus is crucial in cellular biology, most commonly found as phosphate (B84403) esters in vital molecules like nucleic acids and nucleotide cofactors. researchgate.net Many enzymatic pathways involve the phosphorylation or dephosphorylation of substrates. Phosphonates are structural mimics, or isosteres, of these phosphate groups. researchgate.netnih.gov They are designed by replacing a labile oxygen-phosphorus (P-O) bond in a phosphate with a robust carbon-phosphorus (P-C) bond. researchgate.netunipd.it

This single atomic substitution has profound implications for stability. The C-P bond is significantly more resistant to both chemical and enzymatic hydrolysis by phosphatases compared to the P-O bond of a phosphate ester. researchgate.netnih.govunipd.it This enhanced stability makes phosphonate analogs ideal for several applications:

They can act as non-hydrolyzable mimics of natural phosphorylated substrates, allowing them to bind to an enzyme's active site without being turned over, thereby inhibiting the enzyme. unipd.it

This stability allows them to bypass the initial, and often rate-limiting, phosphorylation step required for the activation of many nucleoside analog drugs. unipd.it

The introduction of fluorine atoms onto the carbon adjacent to the phosphorus can further refine the analog, making its geometric and electronic properties an even better mimic of the natural phosphate group. researchgate.net

Mimicry of Transition State Structures

Mechanisms of Enzyme Inactivation by Pyridoxal (B1214274) Phosphonate Analogs

Pyridoxal phosphonate and related compounds can inhibit enzymes through various mechanisms, ranging from the formation of irreversible covalent bonds to reversible competitive or non-competitive binding.

Some this compound analogs are designed as mechanism-based inactivators, also known as suicide inhibitors. These are relatively unreactive molecules that are converted into a highly reactive species by the catalytic machinery of the target enzyme itself. nih.gov This reactive intermediate then forms a covalent bond with a residue in the active site, leading to irreversible inactivation of the enzyme. nih.govbmbreports.org

A common mechanism involves the formation of a Schiff base between the inhibitor and the enzyme-bound pyridoxal 5'-phosphate (PLP). nih.govosti.gov For certain analogs, such as haloalanines, this is followed by the elimination of a halide, creating a highly reactive Michael acceptor (an α,β-unsaturated imine). nih.gov A nucleophilic residue within the enzyme's active site then attacks this acceptor, resulting in a stable, covalent adduct and the permanent inactivation of the enzyme. nih.gov In other cases, the inactivation can proceed through an enamine mechanism, where the inhibitor, PLP, and a key lysine (B10760008) residue in the active site form an irreversible ternary adduct. osti.gov

In addition to irreversible inactivation, this compound can act as a reversible inhibitor, displaying either competitive or non-competitive kinetics. The specific mode of inhibition often depends on the particular enzyme and the substrates involved. nih.govwikipedia.org

Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the enzyme's active site. wikipedia.org Pyridoxal 5'-phosphate (PLP) has been shown to be a potent competitive inhibitor of DNA polymerase α and ε with respect to the deoxynucleoside triphosphate (dNTP) substrate. researchgate.net This suggests that PLP binds to the dNTP binding site, preventing the natural substrate from accessing it. researchgate.net

Non-Competitive Inhibition: Here, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. For DNA polymerases α and ε, PLP acts as a non-competitive inhibitor with respect to the DNA template-primer. nih.govresearchgate.net This indicates that PLP binds to a site other than the DNA binding site but still manages to hinder the polymerase's function. nih.govresearchgate.net L-canaline, an analog that reacts with the PLP cofactor, acts as a non-competitive inhibitor of aspartate aminotransferase. nih.gov

The following table summarizes the varied inhibitory actions of pyridoxal phosphate on different DNA polymerases:

EnzymeTemplate-PrimerSubstrate(s)Inhibition Mode vs. TemplateInhibition Mode vs. SubstrateSource(s)
DNA Polymerase-α Activated DNAdNTPsCompetitiveNon-competitive nih.gov
DNA Polymerase-α poly(dC)-oligo(dG)dGTPNon-competitiveCompetitive nih.gov
DNA Polymerase-β Activated DNAdNTPsNon-competitiveCompetitive nih.gov
DNA Polymerase-ε DNAdNTPsNon-competitiveCompetitive researchgate.net

Irreversible Adduct Formation

Targeted Inhibition of Specific Enzyme Classes

The unique chemical properties of this compound and its derivatives make them effective inhibitors against a diverse range of enzymes, many of which are important therapeutic targets.

PLP-Dependent Enzymes: This is the most intuitive class of targets, as these enzymes naturally bind PLP as a cofactor for reactions involving amino acid metabolism. tandfonline.com Analogs can interfere with this process. Targets include aminotransferases (like GABA aminotransferase, a target for epilepsy treatment), decarboxylases, and racemases (such as alanine (B10760859) racemase, a target for antibacterial agents). nih.govbmbreports.orgnih.gov

DNA Polymerases: As detailed above, pyridoxal 5'-phosphate is a potent inhibitor of eukaryotic DNA polymerases α and ε, and also inhibits DNA polymerase β. nih.govresearchgate.net It also inhibits adenovirus DNA polymerase by forming a Schiff base, thereby blocking both initiation and elongation steps of DNA replication. umh.es

P2X Receptors: These are ATP-gated ion channels involved in processes like neurotransmission and inflammation. caldic.com Pyridoxal phosphate derivatives, such as PPADS, are classical non-ATP analog antagonists of these receptors. elifesciences.orgresearchgate.net Analogs where the 5'-phosphate is replaced with a 5'-phosphonate have been shown to be particularly potent inhibitors of P2X1 and P2X3 receptors. acs.org

Acid Phosphatases: While some isoforms of acid phosphatase are competitively inhibited by phosphate analogs like vanadate (B1173111) and molybdate, they are not significantly affected by pyridoxal phosphate. tandfonline.com

Inhibition of Pyridoxal Kinase

Pyridoxal kinase is the enzyme responsible for synthesizing the active cofactor PLP from dietary forms of vitamin B6, such as pyridoxal. nih.govmedcraveonline.com The regulation of pyridoxal kinase is critical for maintaining cellular homeostasis of PLP. nih.gov Research indicates that the enzyme's activity is inhibited by its own product, PLP, which can bind to the pyridoxal substrate site and form a non-productive complex with ATP. vcu.edu

While various compounds, including the neurotoxin ginkgotoxin and the bronchodilator theophylline, have been identified as competitive inhibitors of pyridoxal kinase, the direct inhibitory action of this compound on this enzyme is not extensively documented in available research. vcu.edubiorxiv.org Studies have focused on phosphonate analogues as mimics of the natural substrate. For instance, functionalized pyridoxal mimics containing a methylenephosphonate group have been shown to be phosphorylated by pyridoxal kinase in Staphylococcus aureus, indicating they can bind to the active site as a substrate rather than acting as an inhibitor in that context. tum.de The vitamin B6 antagonist 4-deoxypyridoxine (B1198617) is also phosphorylated by pyridoxal kinase, which is a key step in its antagonistic action. asm.org

Inhibition of Amino Acid Metabolizing Enzymes

This compound analogues have demonstrated inhibitory effects on several amino acid metabolizing enzymes by acting as stable mimics of the PLP cofactor. These analogues can bind to the enzyme's active site but fail to undergo the catalytic cycle efficiently, thereby blocking the enzyme's function.

Research on a phosphonate analogue of PLP with a 5'-phosphonomethyl group has shown that it binds to the active site of the amino acid metabolizing enzymes aspartate aminotransferase and glutamate (B1630785) decarboxylase from Escherichia coli. nih.govebi.ac.uk However, once bound, these analogues exhibit no detectable catalytic activity with these enzymes. nih.govebi.ac.uk In the case of aspartate aminotransferase, the enzyme-bound phosphonomethyl analogue reacts with substrates, but at an extremely slow rate. nih.govebi.ac.uk This binding to the active site without efficient catalysis constitutes a mechanism of inhibition.

Other amino acid metabolizing enzymes are also targets for phosphonate-containing inhibitors. Alanine racemase, for example, is inhibited by alanine phosphonate (AlaP). wikipedia.org Tryptophanase, which catalyzes the degradation of tryptophan to indole, is a PLP-dependent enzyme whose activity is critically dependent on the presence of its cofactor. mdpi.comnih.gov The interaction of D-serine dehydratase with pyridoxal 5′-deoxymethylenephosphonate has also been investigated, suggesting that phosphonate analogues can interact with a range of these enzymes. researchgate.net

Inhibitory Effects of this compound Analogues on Amino Acid Metabolizing Enzymes
EnzymePhosphonate AnalogueObserved EffectReference
Aspartate AminotransferasePyridoxal-5'-deoxymethylenephosphonateBinds to the active site; lacks significant catalytic activity and reacts very slowly with substrates. nih.govebi.ac.uk
Glutamate DecarboxylasePyridoxal-5'-deoxymethylenephosphonateBinds to the active site; lacks detectable catalytic activity. nih.govebi.ac.uk

Inhibition of Other PLP-Dependent Enzyme Families

The inhibitory or modulatory effects of this compound analogues extend to other families of PLP-dependent enzymes beyond those involved in amino acid metabolism. A notable example is glycogen (B147801) phosphorylase, a key enzyme in carbohydrate metabolism that utilizes PLP for a distinct catalytic mechanism.

Studies have been conducted where pyridoxal 5'-deoxymethylenephosphonic acid and its difluoro-analogue were reconstituted into apophosphorylase b (glycogen phosphorylase without its cofactor). acs.org The resulting enzymes were only partially active, exhibiting approximately 25% to 30% of the activity of the native enzyme, although their affinity for the substrate (Km) remained similar. acs.org This significant reduction in catalytic efficiency demonstrates that while the phosphonate analogue can replace the natural PLP cofactor in the active site, it functions as a much less effective catalyst, thereby acting as a partial inhibitor. The research concluded that the phosphonate moiety of the analogue remains in a dianionic state throughout the reaction, similar to the natural cofactor. acs.org

The stability of the phosphonate linkage also makes these analogues potentially useful as chemical modifying agents for a variety of proteins. nih.gov

Effect of this compound Analogues on Other PLP-Dependent Enzymes
Enzyme FamilyEnzymePhosphonate AnalogueObserved EffectReference
Glycogen Phosphorylase Family (Fold Type V)Glycogen Phosphorylase bPyridoxal 5'-deoxymethylenephosphonic acidActs as a partial inhibitor/inefficient cofactor, reducing enzyme activity to 25-30% of native levels. acs.org

Proteomic Approaches with Pyridoxal Phosphonate Probes

Development of Chemical Proteomic Platforms for PLP-Dependent Enzymes

The development of chemical proteomic platforms revolving around pyridoxal (B1214274) phosphonate (B1237965) probes has provided a powerful strategy for the global investigation of PLP-dependent enzymes (PLP-DEs) in their native cellular environment. tum.denih.gov These platforms utilize functionalized pyridoxal mimics that can be taken up by cells and processed by cellular machinery, allowing them to access and report on the full complement of PLP-DEs. tum.denih.gov

Synthesis of Activity-Based Pyridoxal Phosphonate Probes

The synthesis of activity-based probes derived from pyridoxal is a key aspect of these proteomic platforms. These probes are typically minimally modified pyridoxal derivatives that incorporate a reactive group, such as an alkyne or azide (B81097) tag, for subsequent detection or enrichment. tum.detum.de A common strategy involves the alkylation of the pyridoxal scaffold at the 2'-position. tum.detum.de Another approach involves derivatization at the C2', C3', and C6 positions of the pyridoxal molecule. tum.de

These synthetic pyridoxal analogues are designed to be recognized and phosphorylated by cellular pyridoxal kinases, converting them into functional cofactor surrogates. nih.govtum.de Once activated, they bind to the active site of PLP-DEs, forming an aldimine bond with a key lysine (B10760008) residue. nih.gov This bond can be irreversibly stabilized by reduction, for instance with sodium borohydride, creating a permanent link between the probe and the enzyme. nih.govnih.gov This covalent linkage allows for the subsequent attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, via click chemistry for enrichment and visualization. nih.govresearchgate.net

A variety of pyridoxal-based probes have been synthesized and characterized. For example, a library of 13 probes with modifications at the C2'-, C3'-, and C6-positions has been developed and evaluated for their ability to act as cofactor mimics. tum.de The synthesis of peptidyl-based phosphonate activity-based probes (ABPs) has also been described, involving solid-phase peptide synthesis and subsequent coupling to a phosphono-P1 derivative. mdpi.com

Probe TypeModification PositionKey FeaturesReference
Alkyne/Azide-tagged2'-positionMinimally modified for cellular uptake and processing. tum.detum.de tum.detum.de
Multi-position derivatizedC2', C3', C6Expanded library for broader coverage of PLP-DEs. tum.de tum.de
Peptidyl-basedP1 residueDesigned as suicide inhibitors for specific proteases. mdpi.com mdpi.com

Optimization of Labeling Conditions in Cellular Systems

Effective labeling of PLP-dependent enzymes in cellular systems requires careful optimization of various parameters. To facilitate the uptake and utilization of the probes, researchers often use mutant bacterial strains incapable of de novo PLP biosynthesis, thereby promoting the salvage of exogenous pyridoxal analogues. nih.govtum.de

The concentration of the probe and the incubation time are critical factors that need to be fine-tuned to achieve optimal labeling while minimizing potential toxicity. tum.de For instance, time-dependent and concentration-dependent labeling studies have been conducted to determine the ideal conditions for specific probes. tum.de The composition of the cell culture medium can also influence labeling efficiency. tum.de

Furthermore, the metabolic activation of the probes within the cell is a crucial step. Targeted metabolomics can be employed to verify the in situ phosphorylation of the probes to their active phosphonate forms. tum.de For example, studies have shown that a significant percentage of a probe can be converted to its phosphorylated form within a couple of hours of incubation with bacteria. tum.de The efficiency of this phosphorylation can be assessed through kinetic studies with purified pyridoxal kinases. tum.de

Global Identification and Characterization of PLP-Dependent Enzymes (PLPomes)

The application of this compound probes in conjunction with advanced analytical techniques has enabled the global identification and characterization of the entire suite of PLP-dependent enzymes within a cell, collectively known as the "PLPome". tum.denih.gov This approach has proven successful in various organisms, including the bacterium Staphylococcus aureus. nih.gov

Mass Spectrometry-Based Proteomics for Probe-Labeled Proteins

Mass spectrometry (MS)-based proteomics is the cornerstone for identifying proteins that have been labeled by this compound probes. nih.govresearchgate.net The general workflow involves several key steps. First, cells are treated with the probe, which is then covalently linked to its target enzymes. researchgate.net After cell lysis, the probe-enzyme complexes are enriched, often using affinity tags like biotin which can be captured on streptavidin beads. researchgate.net

The enriched proteins are then digested into smaller peptides, typically using trypsin. nih.govresearchgate.net These peptides are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net The MS data allows for the identification of the proteins that were bound to the probe. nih.govresearchgate.net To increase confidence in the identification of PLP modification sites, techniques like multistage activation (MSA) assisted collision-induced dissociation (CID) can be employed. researchgate.netnih.gov Furthermore, immobilized metal ion affinity chromatography (IMAC) with ions like Ti4+ can be used for the specific enrichment of phosphonate-labeled peptides. researchgate.netnih.gov

Quantitative Proteomic Analysis of PLP-Dependent Enzymes

Quantitative proteomics provides a means to measure the abundance of the identified PLP-dependent enzymes. Label-free quantification (LFQ) is a commonly used method in this context. tum.de By comparing the LFQ intensities of proteins from probe-treated samples versus control samples, researchers can identify proteins that are significantly enriched by the probe. nih.gov

This quantitative data can be used to create profiles of PLP-DEs based on their labeling patterns with different probes or under different conditions. nih.gov For example, a two-tiered filtering strategy based on LFQ-intensity profiles has been developed to increase the confidence in identifying true PLP-DEs and distinguish them from non-specific binders. tum.de This approach has been instrumental in assessing the in situ inhibitor specificity of antibiotics that target PLP-DEs. tum.de

Discovery of Novel or Poorly Characterized PLP-Binding Proteins

A significant outcome of using this compound probes is the discovery of novel or poorly characterized proteins that bind to this cofactor mimic, suggesting they are previously unknown PLP-dependent enzymes. tum.denih.gov Proteomic analysis of probe-labeled proteins has revealed not only known PLP-DEs but also proteins that were not previously annotated as such. tum.denih.gov

For instance, in a study on S. aureus, the use of a toolbox of pyridoxal-based probes led to the identification of 73% of the known PLPome, as well as two novel PLP-DE family members. tum.de The function of these newly identified enzymes can then be further investigated using biochemical and genetic methods. tum.de For example, the binding of PLP to these putative enzymes can be confirmed through techniques like UV/Vis spectroscopy. tum.de This approach of using chemical probes to explore the proteome has proven to be a powerful tool for functional annotation of uncharacterized proteins. nih.govnih.gov

OrganismMethodKey FindingsReference
Staphylococcus aureusChemical proteomics with pyridoxal probesIdentified 73% of the PLPome and two novel PLP-DEs. tum.de tum.de
Pseudomonas aeruginosaCompetitive PLPome profilingDeciphered the function of several previously unknown PLP-DEs. nih.gov nih.gov
Human MicrobiomeX-ray crystallographyDetermined the structures of three novel PLP-DEs from Eubacterium rectale and Porphyromonas gingivalis. nih.gov nih.gov
Vibrio speciesGenomic analysis and functional characterizationDiscovered a novel PLP-dependent enzyme, PbfA, with a previously undescribed lyase function. acs.org acs.org

Future Directions and Emerging Research Avenues

Advanced Synthetic Strategies for Pyridoxal (B1214274) Phosphonate (B1237965) Diversity

The capacity to generate a wide array of pyridoxal phosphonate analogs is fundamental to unlocking their full potential. Advanced synthetic strategies are enabling the creation of diverse chemical libraries to probe structure-activity relationships and develop molecules with tailored functions.

A prominent and effective strategy is the azo coupling of a this compound core with a variety of aminoaryl compounds. nih.gov This method facilitates extensive modification of the phenylazo group at the 6-position of the pyridoxal ring. nih.gov Researchers have successfully introduced a range of substituents, including nitro, halo, sulfonate, and carboxylate groups, to modulate the electronic and steric characteristics of the analogs. acs.orgnih.gov This approach has been instrumental in synthesizing derivatives of the P2 receptor antagonist PPADS (pyridoxal-5′-phosphate-6-azo-phenyl-2,4-disulfonate), leading to new compounds with substantially improved potency and selectivity. nih.govnih.gov

Another critical area of synthetic innovation focuses on modifications to the phosphonate group itself. The synthesis of 5'-alkyl phosphonate analogs, which feature a carbon-phosphorus bond, confers increased resistance to enzymatic hydrolysis by phosphatases. nih.govacs.org This has been expanded to include ethyl, vinyl, propyl, and allyl phosphonates, creating a versatile toolkit for investigating the cofactor binding sites of enzymes. nih.govscispace.com

The synthesis of these varied analogs typically begins with a this compound precursor. For derivatives with an azo linkage, the process involves diazotization of an appropriate aminoaryl compound followed by coupling with the this compound under controlled pH. nih.gov Purification of the final products is generally achieved using techniques like ion-exchange chromatography. nih.govnih.gov

Table 1: Examples of Synthesized this compound Analogs and their Modifications

Base Scaffold Modification Position Type of Modification Resulting Analog Example Reference
Pyridoxal-5'-methylphosphonate 6-position (phenylazo ring) 2-chloro-5-nitro substitution MRS 2211 nih.gov
Pyridoxal-5'-methylphosphonate 6-position (phenylazo ring) 4-chloro-3-nitro substitution MRS 2603 nih.gov
Pyridoxal-5'-phosphate 5'-position Methylphosphonate substitution 5'-Deoxypyridoxal 5'-methylenephosphonic acid nih.govacs.org
Pyridoxal-5'-phosphate 5'-position Difluoromethylenephosphonic acid 5'-Deoxypyridoxal 5'-difluoromethylenephosphonic acid acs.org

Computational Modeling and Simulations of Analog-Enzyme Interactions

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, are proving essential for elucidating the complex interactions between this compound analogs and their enzyme targets at an atomic scale. frontiersin.orgnih.gov These in silico methods offer profound insights into binding modes, conformational dynamics, and catalytic mechanisms, thereby guiding the rational design of novel and more effective analogs. mdpi.com

Molecular docking is widely used to predict how these analogs fit into the active site of an enzyme. tandfonline.com For example, computational modeling of the interaction between human pyridoxine (B80251) 5′-phosphate oxidase (PNPO) and dopa decarboxylase (DDC) has provided a structural hypothesis for the transfer of the cofactor between the two proteins. mdpi.com

MD simulations provide a dynamic perspective, revealing how the enzyme-analog complex behaves over time and allowing for the calculation of binding free energies. nih.gov Such simulations have been used to determine the protonation state of the cofactor, a critical factor for its function. frontiersin.org Computational studies on enzymes like methionine γ-lyase (MGL) have helped to confirm the predominant charge state of the cofactor in the active site, and these established methods are readily applicable to phosphonate analogs. frontiersin.orgnih.gov

Furthermore, computational models have been pivotal in investigating the specific role of the phosphonate group in catalysis. Research on glycogen (B147801) phosphorylase using phosphonate and fluorophosphonate analogs of PLP indicated that the dianionic state of this group is crucial for its function, suggesting it acts as an essential dianion rather than as a direct acid/base catalyst. acs.org

Table 2: Computational Approaches in this compound Research

Computational Method Application Enzyme/System Studied Key Finding Reference
Molecular Docking / MD Simulation Predicting protein-protein interaction Pyridoxine 5′-phosphate oxidase (PNPO) and Dopa Decarboxylase (DDC) Predicted a binding interface that may be crucial for PLP transfer. mdpi.com
Free Energy Perturbation (FEP) / MD Simulation Determining protonation state of the cofactor Methionine γ-lyase (MGL) Confirmed the predominance of the deprotonated (-2) state of the phosphate (B84403) group in the active site. frontiersin.orgnih.gov
UV/Vis Spectroscopy / 31P & 19F NMR / Kinetic Analysis Investigating the catalytic role of the phosphonate group Glycogen Phosphorylase The phosphonate moiety likely functions as an essential dianion, not as a direct acid/base catalyst. acs.org

Integration of this compound Probes in Systems Biology Approaches

The field of systems biology seeks to understand the intricate network of interactions within a biological system. Chemical proteomic strategies that utilize functionalized cofactor mimics are emerging as a powerful method for the global identification and characterization of all PLP-dependent enzymes, collectively known as the "PLPome". tum.de this compound analogs, with their inherent stability, are excellent candidates for development as chemical probes in these system-wide analyses.

This strategy involves designing pyridoxal mimics that bear a bio-orthogonal tag, such as an alkyne or an azide (B81097). tum.deresearchgate.net These probes can enter cells, bind to PLP-dependent enzymes, and be covalently locked in place by chemical reduction. nih.gov The tagged enzymes can then be isolated and identified using mass spectrometry. tum.de This powerful approach enables the global profiling of all PLP-dependent enzymes in a cell, the functional annotation of previously unknown proteins, and the identification of new drug targets through competitive binding assays. tum.denih.gov

While initial studies have successfully used pyridoxal-based probes, the development of phosphonate versions is a logical next step. nih.gov The stability of the phosphonate linkage would prevent probe degradation by cellular phosphatases, leading to more robust and reliable results. nih.gov The integration of stable this compound probes into systems biology workflows promises to deliver a more comprehensive understanding of the roles of PLP-dependent enzymes in both normal physiology and disease states.

Exploration of this compound Analogs in Biocatalysis Applications

PLP-dependent enzymes are highly valued as biocatalysts for their ability to perform a vast range of chemical transformations with exceptional selectivity. researchgate.net They are increasingly used in the sustainable production of valuable chemicals like non-canonical amino acids and chiral amines. researchgate.netnih.gov The use of this compound analogs in this context offers exciting possibilities for modulating and expanding the catalytic capabilities of these enzymes.

Replacing the natural PLP cofactor with a synthetic phosphonate analog can serve several purposes. Analogs that bind to the active site but have reduced or no catalytic activity can be used as tools to study the enzyme's mechanism and trap reaction intermediates. nih.gov For instance, a phosphonomethyl analog was shown to bind to aspartate aminotransferase but lacked significant catalytic activity, allowing for detailed spectrophotometric observation of its slow reaction with substrates. nih.gov

Furthermore, altering the structure of the phosphonate analog can modulate the enzyme's catalytic properties, potentially enhancing a desired reaction or suppressing an unwanted one. In the realm of process engineering, co-immobilizing a stable phosphonate analog with an enzyme like an ω-transaminase could lead to more durable and reusable biocatalysts for continuous manufacturing processes. acs.org

The recent discovery of novel PLP-dependent enzymes, such as those that catalyze C-C bond formation, continues to expand the biocatalytic toolkit. nih.govnih.gov Probing these new enzymes with a library of this compound analogs is a promising strategy to further understand and engineer their novel reactivity for industrial and pharmaceutical applications.

Table 3: Potential Applications of this compound Analogs in Biocatalysis

Application Area Enzyme Type Potential Role of Phosphonate Analog Desired Outcome Reference
Mechanistic Studies Aspartate aminotransferase, Glutamate (B1630785) decarboxylase Bind to active site with altered reactivity Trap intermediates, elucidate catalytic steps nih.gov
Biocatalyst Engineering ω-Transaminases Co-immobilized stable cofactor Increased operational stability in flow reactors acs.org
Exploring Novel Reactions γ-Substitution Enzymes (e.g., CndF) Probe and modulate active site chemistry Expand substrate scope, enhance C-C bond formation nih.govnih.gov

Q & A

Q. How are mechanism-based inhibitors of PLP-dependent enzymes designed and validated?

  • Methodological Answer: Alanine phosphonate inhibits alanine racemase by forming a stable imine with PLP, detected via ¹⁵N NMR. Kinetic assays (e.g., IC₅₀ determination) and spectral studies (UV/Vis, CD) confirm irreversible inhibition .

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